molecular formula C9H6BrFN2O B1439410 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine CAS No. 724788-70-9

8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine

Cat. No. B1439410
M. Wt: 257.06 g/mol
InChI Key: KBDDFKYRMCBPOT-UHFFFAOYSA-N
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Description

“8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine” is a chemical compound with the molecular formula C9H6BrFN2O . It is a solid substance and its IUPAC name is 8-bromo-7-fluoro [1,5]naphthyridin-2-yl methyl ether .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including “8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine”, has been covered in various studies . One method involves a Stille cross-coupling reaction . Another method involves the hydroboration of vinyl oxabicyclooctane followed by Suzuki coupling with 8-bromo-1,5-naphthyridine .


Molecular Structure Analysis

The molecular structure of “8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine” consists of a naphthyridine ring system, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine compounds, including “8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine”, has been studied. These compounds react with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .


Physical And Chemical Properties Analysis

The molecular weight of “8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine” is 257.06 . It is a solid substance and should be stored in a refrigerator .

Scientific Research Applications

1,5-Naphthyridines have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . They are used in the synthesis of biologically active compounds . The synthesis and reactivity of 1,5-naphthyridine derivatives have been studied extensively . These heterocycles are synthesized using various strategies and react with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .

Safety And Hazards

The safety information for “8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine” indicates that it has the GHS07 signal word “Warning”. The hazard statements include H302, H315, H319, H335, which refer to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

properties

IUPAC Name

8-bromo-7-fluoro-2-methoxy-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2O/c1-14-7-3-2-6-9(13-7)8(10)5(11)4-12-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDDFKYRMCBPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C(=CN=C2C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670304
Record name 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine

CAS RN

724788-70-9
Record name 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-7-fluoro-2-methoxy-1,5-naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 4-bromo-6-methoxy-[1,5]naphthyridine-3-diazonium tetrafluoroborate (31.42 g, 89.0 mmol) in decalin (mixed isomers, 500 mL) in a 2 L flask* was heated to 180° C. and held at this temperature for 5 min. The mixture was cooled and diluted with CHCl3 (500 mL, to keep the product in solution), and the resulting mixture was stirred vigorously for 30 min to break up a black solid byproduct. The mixture was then poured onto a column of silica gel and the column was eluted with CHCl3 to remove decalin and then with 3% EtOAc/CHCl3 to afford the title compound (9.16 g, 40%).
Name
4-bromo-6-methoxy-[1,5]naphthyridine-3-diazonium tetrafluoroborate
Quantity
31.42 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine
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Reactant of Route 5
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Reactant of Route 6
8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine

Citations

For This Compound
6
Citations
S Abele, G Schmidt, MJ Fleming… - … Process Research & …, 2014 - ACS Publications
Several synthetic routes to 7-fluoro-2-methoxy-8-methyl-1,5-naphthyridine (1) are presented, and their suitability for scale-up is discussed. The way of introducing the fluorine atom is …
Number of citations: 31 pubs.acs.org
C Masdeu, M Fuertes, E Martin-Encinas, A Selas… - Molecules, 2020 - mdpi.com
Heterocyclic nitrogen compounds, including fused 1,5-naphthyridines, have versatile applications in the fields of synthetic organic chemistry and play an important role in the field of …
Number of citations: 12 www.mdpi.com
L Li, AA Okumu, S Nolan, A English… - ACS infectious …, 2019 - ACS Publications
The development of new therapies to treat methicillin-resistant Staphylococcus aureus (MRSA) is needed to counteract the significant threat that MRSA presents to human health. Novel …
Number of citations: 30 pubs.acs.org
Y Lu, S Vibhute, L Li, A Okumu… - Journal of Medicinal …, 2021 - ACS Publications
Novel bacterial topoisomerase inhibitors (NBTIs) are among the most promising new antibiotics in preclinical/clinical development. We previously reported dioxane-linked NBTIs with …
Number of citations: 14 pubs.acs.org
A Okumu, Y Lu, S Dellos-Nolan, JL Papa, B Koci… - European journal of …, 2020 - Elsevier
A series of Novel Bacterial Topoisomerase Inhibitors (NBTIs) employing a linker derived from isomannide were synthesized and evaluated. Reduced hERG inhibition was observed …
Number of citations: 10 www.sciencedirect.com
C Masdeu Margalef, M Fuertes Sánchez… - 2020 - MDPI
Number of citations: 0

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